An In-depth Technical Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide to (R)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Methyl-2-(hydroxymethyl)morpholine is a chiral heterocyclic compound that has garnered interest in the field of medicinal chemistry. Its structure incorporates a morpholine ring, a privileged scaffold known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1] The presence of a stereocenter at the C-2 position, along with a functional hydroxymethyl group, makes it a valuable chiral building block for the asymmetric synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-4-Methyl-2-(hydroxymethyl)morpholine, offering insights for its strategic use in drug discovery and development.
Physicochemical Properties
While experimentally determined data for (R)-4-Methyl-2-(hydroxymethyl)morpholine is limited in publicly available literature, its properties can be estimated based on data from closely related compounds such as 4-methylmorpholine and morpholine itself. These estimations provide a useful starting point for experimental design and handling.
| Property | Value | Source |
| CAS Number | 1159598-35-2 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Pale Yellow Liquid | [2] |
| Boiling Point (Predicted) | 177.0 ± 20.0 °C | Based on related structures |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ | Based on related structures |
| pKa (Predicted) | 14.36 ± 0.10 | Based on related structures |
| Purity | Typically ≥95% | [2] |
Synthesis of (R)-4-Methyl-2-(hydroxymethyl)morpholine
The asymmetric synthesis of (R)-4-Methyl-2-(hydroxymethyl)morpholine can be achieved through a multi-step process starting from a chiral precursor. A general methodology adapted from a patented process for chiral 2-hydroxymethyl morpholine compounds is outlined below.[3] This pathway emphasizes the establishment and preservation of the desired stereochemistry.
Synthetic Workflow
Caption: Synthetic pathway for (R)-4-Methyl-2-(hydroxymethyl)morpholine.
Experimental Protocol
Step 1: Synthesis of (R)-1-(methylamino)propane-2,3-diol (Intermediate A)
-
To a solution of (R)-glycidol in a suitable solvent (e.g., methanol) at 0 °C, add a solution of methylamine (in excess, e.g., 40% in water) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield the crude (R)-1-(methylamino)propane-2,3-diol, which can be used in the next step without further purification.
Causality: The epoxide ring of (R)-glycidol is highly susceptible to nucleophilic attack. Methylamine acts as the nucleophile, opening the epoxide ring to form the amino diol. The use of excess methylamine drives the reaction to completion. The reaction is regioselective, with the amine attacking the less hindered carbon of the epoxide.
Step 2: Synthesis of (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide (Intermediate B)
-
Dissolve the crude (R)-1-(methylamino)propane-2,3-diol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) to the solution.
-
Slowly add chloroacetyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality: The secondary amine of Intermediate A is acylated by chloroacetyl chloride. The base is necessary to neutralize the HCl generated during the reaction. The hydroxyl groups are less reactive under these conditions and remain unprotected.
Step 3: Synthesis of (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one (Intermediate C)
-
Dissolve the crude (R)-N-(2,3-dihydroxypropyl)-N-methyl-2-chloroacetamide in a suitable solvent (e.g., tetrahydrofuran).
-
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude morpholin-3-one.
Causality: This step is an intramolecular Williamson ether synthesis. The strong base deprotonates one of the hydroxyl groups, which then acts as a nucleophile, displacing the chloride to form the morpholine ring.
Step 4: Synthesis of (R)-4-Methyl-2-(hydroxymethyl)morpholine (Product)
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To a solution of the crude (R)-4-methyl-2-(hydroxymethyl)morpholin-3-one in a dry, aprotic solvent (e.g., tetrahydrofuran), slowly add a reducing agent (e.g., lithium aluminum hydride or borane-THF complex) at 0 °C.
-
After the addition, reflux the reaction mixture for 4 hours.
-
Cool the reaction to 0 °C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to afford (R)-4-Methyl-2-(hydroxymethyl)morpholine.
Causality: The amide carbonyl of the morpholin-3-one is reduced to a methylene group by the powerful reducing agent, yielding the final product. The choice of reducing agent is critical for this transformation.
Applications in Drug Discovery
The morpholine moiety is a key structural feature in numerous approved drugs, where it often enhances potency and improves pharmacokinetic profiles.[1] While specific applications of (R)-4-Methyl-2-(hydroxymethyl)morpholine are not extensively documented, the utility of the closely related (S)-enantiomer as a building block for dopamine D4 receptor antagonists highlights the potential of this chiral scaffold.[4] The (R)-enantiomer can be envisioned as a crucial component in the synthesis of novel therapeutics targeting a variety of biological pathways.
Hypothetical Application in Kinase Inhibition
Many kinase inhibitors incorporate a morpholine ring to improve solubility and target engagement. The hydroxymethyl group of (R)-4-Methyl-2-(hydroxymethyl)morpholine can serve as a handle for further functionalization, allowing for the introduction of pharmacophores that can interact with specific residues in a kinase active site.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate derived from (R)-4-Methyl-2-(hydroxymethyl)morpholine.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra for (R)-4-Methyl-2-(hydroxymethyl)morpholine, the following data is predicted based on the analysis of related morpholine derivatives.[5][6]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 3.8 - 3.6 (m) | -OCH₂- (morpholine) |
| ~ 3.5 (m) | -CH(OH)- |
| ~ 3.4 (dd) | -CH₂OH |
| ~ 2.8 - 2.6 (m) | -NCH₂- (morpholine) |
| ~ 2.3 (s) | -NCH₃ |
| ~ 2.2 - 2.0 (m) | -NCH₂- (morpholine) |
Infrared (IR) Spectroscopy (Predicted):
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
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~2950-2800 cm⁻¹: C-H stretches of the methyl and methylene groups.
-
~1115 cm⁻¹: C-O-C stretch of the morpholine ether linkage.
Mass Spectrometry (MS) (Predicted):
-
[M+H]⁺: 132.0974 (for C₆H₁₄NO₂)
Safety and Handling
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